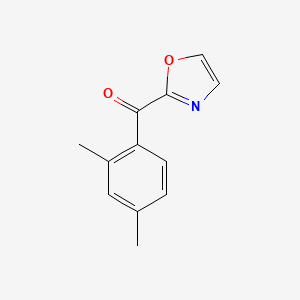

2-(2,4-Dimethylbenzoyl)oxazole

Description

Significance of the Oxazole (B20620) Core in Chemical Research

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.org This aromatic ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. nih.govmdpi.com The versatility of the oxazole core stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its structural and chemical diversity. nih.gov

The oxazole nucleus is found in a wide array of natural products, including those isolated from marine invertebrates, bacteria, and fungi. mdpi.com In the realm of synthetic chemistry, the development of methods for constructing the oxazole ring, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has been a continuous area of research. wikipedia.orgnih.gov These synthetic advancements have enabled the creation of a vast library of oxazole derivatives, which have been investigated for a wide range of biological activities. nih.govjetir.org

The chemical properties of oxazoles make them interesting building blocks in organic synthesis. They are weak bases and can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. wikipedia.org The ability of the oxazole ring to act as a diene in Diels-Alder reactions has been particularly useful in the synthesis of pyridines, which are precursors to vitamin B6. wikipedia.org

The Benzoyloxazole Motif in Organic Chemistry

The attachment of a benzoyl group to the oxazole ring gives rise to the benzoyloxazole motif. This structural feature combines the properties of the oxazole heterocycle with those of the benzoyl group, leading to unique chemical characteristics and reactivity. The benzoyl moiety, with its carbonyl group conjugated to a benzene (B151609) ring, can influence the electronic properties of the oxazole ring and provide additional sites for chemical modification.

In academic research, benzoyloxazole derivatives are often synthesized to explore their potential in various applications. The synthesis of these compounds can be achieved through several routes, often involving the reaction of an aminophenol with a benzoic acid derivative or an acyl halide. organic-chemistry.org The resulting benzoyloxazole scaffold serves as a versatile platform for further functionalization, allowing chemists to systematically modify the structure and study the impact of these changes on the compound's properties.

Rationale for Academic Investigation of 2-(2,4-Dimethylbenzoyl)oxazole

The specific compound, this compound, represents a particular iteration of the benzoyloxazole scaffold that has attracted academic interest. The rationale for its investigation lies in the systematic exploration of structure-activity relationships (SAR) within the broader class of benzoyloxazole derivatives. By introducing methyl groups at the 2 and 4 positions of the benzoyl ring, researchers can probe the effects of steric and electronic factors on the compound's behavior.

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)11(14)12-13-5-6-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPFCDAZISAQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=NC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642122 | |

| Record name | (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-44-6 | |

| Record name | (2,4-Dimethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular framework.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2-(2,4-Dimethylbenzoyl)oxazole, the spectrum would reveal distinct signals corresponding to the protons on the oxazole (B20620) ring, the dimethyl-substituted aromatic ring, and the methyl groups. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing their proximity.

The oxazole ring protons, H-4 and H-5, are expected to appear as doublets in the aromatic region of the spectrum. chemicalbook.com The protons on the 2,4-dimethylphenyl ring would present a more complex pattern, typically as a singlet for the proton at position 6, and two doublets for the protons at positions 3 and 5. The two methyl groups (at positions 2 and 4 on the phenyl ring) would each appear as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole H-5 | 8.20 - 8.30 | d |

| Oxazole H-4 | 7.30 - 7.40 | d |

| Aromatic H-6' | 7.70 - 7.80 | s |

| Aromatic H-3' | 7.10 - 7.20 | d |

| Aromatic H-5' | 7.00 - 7.10 | d |

| Methyl (-CH₃) at C-2' | 2.40 - 2.50 | s |

| Methyl (-CH₃) at C-4' | 2.30 - 2.40 | s |

Note: Predicted values are based on analogous structures. 'd' denotes doublet, 's' denotes singlet.

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift determined by its hybridization and bonding environment. researchgate.net

Key signals would include the downfield resonance of the ketone carbonyl carbon, followed by the carbons of the oxazole and aromatic rings. The C-2 carbon of the oxazole ring, bonded to two heteroatoms, would be significantly deshielded. The carbons of the dimethylphenyl moiety would show distinct signals for the substituted (ipso) carbons and the protonated carbons. Finally, the two methyl carbons would appear at the highest field (lowest ppm value). chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone (C=O) | 185.0 - 190.0 |

| Oxazole C-2 | 160.0 - 165.0 |

| Oxazole C-5 | 140.0 - 145.0 |

| Oxazole C-4 | 125.0 - 130.0 |

| Aromatic C-1', C-2', C-4' | 130.0 - 145.0 |

| Aromatic C-3', C-5', C-6' | 120.0 - 135.0 |

| Methyl (-CH₃) at C-2' & C-4' | 20.0 - 25.0 |

Note: Predicted values are based on analogous structures.

To unambiguously confirm the structure, 2D NMR experiments are employed to establish correlations between atoms. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would show a cross-peak between the oxazole H-4 and H-5 protons and among the coupled protons on the dimethylphenyl ring, confirming their neighboring relationships. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It is used to definitively assign the ¹³C signals for all protonated carbons by linking the known ¹H assignments to the ¹³C spectrum. ugm.ac.idresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by revealing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include the link from the oxazole protons (H-4 and H-5) to the ketone carbonyl carbon, and from the aromatic and methyl protons to the various carbons of the dimethylphenyl ring. These correlations provide unequivocal evidence for the connectivity between the oxazole ring and the 2,4-dimethylbenzoyl group. ugm.ac.idresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are particularly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups.

For this compound, the FT-IR spectrum would be dominated by a strong, sharp absorption band for the ketone C=O stretching vibration. Other characteristic bands would include those for the C=N and C-O-C stretching of the oxazole ring, aromatic C=C stretching, and C-H stretching for both the aromatic ring and the methyl groups. nih.govresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |

| Oxazole C=N Stretch | 1500 - 1550 | Medium |

| Oxazole C-O-C Stretch | 1050 - 1150 | Strong |

Note: Predicted values are based on analogous structures.

FT-Raman spectroscopy is a complementary technique that measures the scattering of light from a molecule. nih.gov While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar, symmetric vibrations often produce strong signals in Raman spectra where they might be weak or absent in IR. researchgate.net

In the FT-Raman spectrum of this compound, the aromatic ring breathing modes and other symmetric C=C vibrations would be particularly prominent. The C=O and C=N stretching vibrations would also be observable, providing complementary data to the FT-IR spectrum. mdpi.comresearchgate.net

Table 4: Characteristic FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Ketone C=O Stretch | 1680 - 1700 | Medium |

| Aromatic Ring Breathing | 1580 - 1620 | Strong |

| Oxazole Ring Modes | 1300 - 1500 | Medium |

Note: Predicted values are based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive evidence of its molecular weight and offers insights into its structural composition through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with a very high degree of accuracy. This precision allows for the calculation of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The empirical formula for this compound is C₁₂H₁₁NO₂. sigmaaldrich.com HRMS analysis would be expected to yield a mass measurement that corresponds closely to the calculated exact mass for this formula, thereby confirming its elemental makeup. nih.gov

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₁NO₂ | sigmaaldrich.com |

| Calculated Exact Mass | 201.07898 u | |

| Nominal Mass | 201 u | sigmaaldrich.com |

| Expected HRMS Result | [M+H]⁺ = 202.08627 u |

Table 1: HRMS Data for this compound. The table presents the fundamental data used in HRMS analysis to confirm the elemental composition of the target compound.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and break apart into characteristic fragment ions. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment. The fragmentation pattern for this compound is dictated by the weakest bonds and the stability of the resulting fragments. nih.govdocbrown.info

Key fragmentation pathways would likely involve the cleavage of the C-C single bonds adjacent to the carbonyl group.

Cleavage between the carbonyl and the oxazole ring: This can produce a stable 2,4-dimethylbenzoyl cation.

Cleavage between the carbonyl and the dimethylphenyl ring: This can lead to the formation of an oxazole-2-carbonyl cation.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment |

| 201 | [C₁₂H₁₁NO₂]⁺ (Molecular Ion) | (CH₃)₂C₆H₃COC₄H₂NO⁺ |

| 133 | [C₉H₉O]⁺ (2,4-Dimethylbenzoyl cation) | (CH₃)₂C₆H₃CO⁺ |

| 119 | [C₈H₇O]⁺ (From loss of CH₂ from 133) | CH₃C₆H₄CO⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇⁺ |

| 69 | [C₄H₃NO]⁺ (Oxazolyl cation) | C₄H₃NO⁺ |

Table 2: Predicted EIMS Fragmentation of this compound. This table outlines the major fragments expected to be observed in the EIMS spectrum, providing insight into the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com The spectrum provides information about the electronic structure, particularly the conjugated systems within the molecule. For this compound, the chromophores include the 2,4-dimethylphenyl ring, the carbonyl group, and the oxazole ring. The conjugation between the benzoyl group and the oxazole ring is expected to result in characteristic absorption bands.

The primary electronic transitions observed are typically π→π* and n→π*.

π→π transitions:* These are high-energy, high-intensity absorptions arising from the promotion of electrons in π-bonding orbitals to π*-antibonding orbitals within the aromatic and heterocyclic rings.

n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to π*-antibonding orbitals.

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region |

| π → π | 2,4-Dimethylphenyl ring, Oxazole ring, Carbonyl C=O | 200-300 nm |

| n → π | Carbonyl C=O, Oxazole N and O atoms | 300-400 nm |

Table 3: Expected Electronic Transitions for this compound. This table summarizes the types of electronic transitions that contribute to the UV-Vis absorption spectrum of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to generate an electron density map and build a precise model of the molecule. nih.gov

This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. mdpi.com It would elucidate the planarity of the oxazole ring and the relative orientation of the dimethylphenyl group with respect to the oxazole moiety. Studies on similar heterocyclic structures often reveal important intermolecular interactions, such as π–π stacking or weak hydrogen bonds, that dictate the crystal packing. mdpi.comresearchgate.net

| Crystallographic Parameter | Description | Example Data Type |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Triclinic, etc. mdpi.comresearchgate.net |

| Space Group | The specific symmetry group of the crystal. | P-1, P2₁/c, etc. mdpi.comresearchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å; α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com |

| Volume (V) | The volume of the unit cell. | 900.07 ų mdpi.com |

| Z | The number of molecules per unit cell. | 2, 4, etc. researchgate.net |

| Bond Lengths/Angles | Precise distances and angles between atoms. | C-C = 1.39 Å, C-N-C = 105° |

| Torsion Angles | Dihedral angles defining molecular conformation. | C-C-C-O = 178° |

Table 4: Representative Data from an X-ray Crystallography Experiment. This table shows the types of parameters obtained from a single-crystal X-ray diffraction analysis, which together provide a complete picture of the molecule's solid-state structure.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 2-(2,4-Dimethylbenzoyl)oxazole, these calculations can elucidate its geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a common approach for assessing the structural and spectral properties of organic molecules. irjweb.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. ajchem-a.com

This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. ajchem-a.com Theoretical calculations using DFT have been successfully applied to various heterocyclic compounds to support analytical results from experimental techniques like FTIR, UV-Vis, and NMR. semanticscholar.org For instance, in studies of related oxazoline (B21484) structures, DFT has been used to understand how factors like crystal fields and hydrogen bonding can lead to deformations in the ring structure. nih.gov The optimized geometry provides the foundation for all other computational property predictions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. irjweb.com This analysis is crucial for understanding the charge transfer interactions that can occur within the molecule. researchgate.netirjweb.com In studies of various heterocyclic compounds, the HOMO-LUMO gap has been calculated to predict their bioactivity and stability. irjweb.com For example, the calculated HOMO and LUMO energies for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which suggests good kinetic stability. ajchem-a.com

| Parameter | Significance | Typical Implication of Value |

| HOMO Energy | Electron-donating ability | Higher energy indicates a better electron donor. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | A large gap implies high stability and low reactivity. A small gap implies low stability and high reactivity. irjweb.com |

Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. ajchem-a.com In MEP maps, negative potential regions (typically colored red) are associated with lone pairs of electronegative atoms and indicate sites susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. ajchem-a.com For similar oxadiazole compounds, MEP analysis has shown that the nitrogen atoms of the oxadiazole ring are often the primary sites for electrophilic interaction. ajchem-a.com These calculations are valuable for understanding intermolecular interactions and predicting how the molecule will interact with other molecules and biological targets.

While global reactivity descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, Fukui functions and their condensed-to-atom variants, Fukui indices, provide insight into local reactivity. komorowski.edu.pluoa.gr These indices help to identify specific atoms or sites within a molecule that are most likely to participate in a chemical reaction. researchgate.netresearchgate.net

The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. komorowski.edu.plresearchgate.net There are three main types of Fukui indices for an atom:

f+ : for nucleophilic attack (measures the reactivity of a site towards an electron donor).

f- : for electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f0 : for radical attack.

By calculating these indices for each atom in this compound, one can predict the most probable sites for attack. For example, in studies of oxazole (B20620), the 5-C position is often identified as a preferential site for electrophilic substitution. researchgate.net These reactivity descriptors have proven consistent with experimental observations for various heterocyclic systems. komorowski.edu.pluoa.gr

Computational methods are highly effective for studying the relative stabilities of different isomers. Oxadiazole, a related five-membered heterocycle, can exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. scirp.orgnih.gov Theoretical studies using DFT can calculate the total energy of each isomer, with the isomer having the lowest energy being the most stable. scirp.org

Research has shown that for oxadiazoles, the 1,3,4-isomer is the most stable, which is attributed to factors like aromaticity and bond lengths. scirp.orgresearchgate.net An increase in a molecule's aromaticity is generally associated with a decrease in its reactivity and an increase in its stability. researchgate.net Such computational comparisons would be invaluable for assessing the stability of any potential structural or tautomeric isomers of this compound relative to the parent compound.

| Isomer Type | Method of Stability Comparison | Key Finding Example (Oxadiazoles) |

| Structural Isomers | Calculation of total or Gibbs free energy via DFT. scirp.org | 1,3,4-Oxadiazole is computationally found to be the most stable isomer. scirp.org |

| Tautomers | Calculation of relative energies of different tautomeric forms. | The stability of diazoketone tautomers can be assessed. scirp.org |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the flexibility of the molecular structure. ajchem-a.com

For this compound, an MD simulation would reveal the rotational freedom around the single bond connecting the benzoyl group and the oxazole ring. This would allow for an analysis of the accessible conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of an enzyme or receptor. mdpi.comnih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation time. ajchem-a.com

QSAR Property Calculations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern computational chemistry for predicting the physicochemical properties and biological activities of chemical compounds. These models establish a mathematical correlation between the chemical structure of a compound and a specific endpoint, such as its reactivity or therapeutic potential. For the compound this compound, specific QSAR property calculations, including its heat of formation and electron affinity, are not extensively documented in publicly available scientific literature. However, by examining the constituent components of the molecule—the 2,4-dimethylbenzoyl moiety and the oxazole ring—and data from structurally analogous compounds, it is possible to infer its likely characteristics.

Detailed Research Findings

Electron Affinity: Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. nist.gov It is a key indicator of a molecule's ability to act as an electron acceptor, which has significant implications for its reactivity and its role in biological systems, particularly in processes involving electron transfer.

Research on the relative electron affinities of 53 different molecules, including various substituted benzophenones, was conducted using gas-phase electron-transfer reactions. acs.org This study established a scale of relative electron affinities, highlighting the impact of different substituents on the benzophenone (B1666685) structure. acs.org The NIST WebBook provides data for benzophenone, a core structural component of the target molecule. nist.gov

Below is a table summarizing the available electron affinity data for benzophenone, which serves as a relevant proxy for understanding the benzoyl portion of this compound.

| Compound | Electron Affinity (eV) | Method | Reference |

| Benzophenone | 1.13 ± 0.10 | Laser Photoelectron Spectrometry | Grimsrud, E.P., et al. (1985) nist.gov |

| Benzophenone | 1.14 | Pulsed High Pressure Mass Spectrometry | Kebarle, P. & Chowdhury, S. (1987) nist.gov |

| Benzophenone | 1.12 | Pulsed Ion Cyclotron Resonance | Fukuda, E.K. & McIver, R.T., Jr. (1985) nist.gov |

| Benzophenone | 1.47 | Electron Capture Detector | Chen, E.C.M. & Wentworth, W.E. (1983) nist.gov |

3D-QSAR studies on other benzazole derivatives have shown that steric and electrostatic fields are significant in determining their biological activity, such as the inhibition of topoisomerase II. esisresearch.org In these models, the nature and position of substituents on the heterocyclic and phenyl rings play a crucial role in the molecule's interaction with its biological target. esisresearch.org While not providing a direct value for heat of formation or electron affinity, these studies underscore the importance of the substitution pattern in defining the molecule's electronic and steric properties.

Reactivity and Chemical Transformations of 2 2,4 Dimethylbenzoyl Oxazole Derivatives

Nucleophilic Substitution Reactions of Benzoyloxazoles

Nucleophilic substitution reactions on the oxazole (B20620) ring are generally infrequent. However, the presence of an electron-withdrawing group at the C2 position, such as the 2,4-dimethylbenzoyl group, facilitates nucleophilic attack at this site. This enhanced reactivity is particularly effective when a suitable leaving group is present on the C2 carbon. While the oxazole ring itself is a poor leaving group, reactions can proceed where the benzoyl moiety is displaced or, more commonly, where a pre-existing leaving group at C2 is substituted by a nucleophile.

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a leaving group reforms the carbonyl double bond. libretexts.org In the context of 2-acyl oxazoles, reactions with strong nucleophiles like amines can lead to the formation of amides, although this often requires forcing conditions. youtube.com The process typically involves nucleophilic addition to the carbonyl, followed by cleavage of the bond between the carbonyl carbon and the oxazole ring.

Halogenated oxazoles, particularly at the C2 position, are significantly more susceptible to nucleophilic substitution. The halogen atom serves as an excellent leaving group, readily replaced by various nucleophiles. slideshare.net For instance, 2-chloro or 2-bromo oxazoles react with nucleophiles like thiolates to yield the corresponding substituted products. The reactivity order for nucleophilic substitution on the oxazole ring is C2 > C4 > C5. slideshare.net The electron-withdrawing nature of the benzoyl group at C2 would further activate a leaving group at this position for substitution.

Cycloaddition Reactions and Annulation Pathways

The oxazole ring, containing a furan-type oxygen atom, can behave as a diene in Diels-Alder or [4+2] cycloaddition reactions. libretexts.org However, the reactivity in these reactions is highly dependent on the electronic nature of the substituents. Typically, electron-releasing groups on the oxazole ring facilitate reactions with dienophiles. organic-chemistry.org Conversely, the presence of the electron-withdrawing 2,4-dimethylbenzoyl group makes the oxazole ring electron-poor.

This electronic characteristic suggests that 2-(2,4-dimethylbenzoyl)oxazole would be a poor diene in a normal-electron-demand Diels-Alder reaction. Instead, it is more suited to participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction, where it acts as the electron-poor component reacting with an electron-rich dienophile, such as a vinyl ether or an enamine. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com IEDDA reactions are a powerful tool for constructing new heterocyclic systems. rsc.orgnih.gov For example, reactions of electron-deficient 1,2,4-triazines with 2-amino-4-aryloxazoles (acting as electron-rich dienophiles) have been reported to proceed via an IEDDA pathway to form substituted pyridines. researchgate.net This indicates that the electronic properties of the oxazole can be tuned to favor such cycloadditions.

While the oxazole acts as the 4π component, the benzoyl group itself does not directly participate in the cycloaddition but significantly influences the reactivity of the oxazole ring. Annulation pathways originating from cycloaddition reactions of oxazoles can lead to the synthesis of pyridines and other complex heterocyclic structures. organic-chemistry.org

Ring Transformations and Rearrangement Studies

The oxazole ring can undergo various transformations and rearrangements, often promoted by thermal or photochemical conditions, leading to the formation of other heterocyclic systems.

A significant ring transformation of oxazoles is their conversion into imidazoles. This reaction provides a valuable synthetic route to highly substituted imidazoles, which are important scaffolds in medicinal chemistry. The transformation can be achieved by reacting the oxazole with an amine, often under microwave irradiation, which significantly accelerates the reaction.

This conversion is particularly useful as it allows for the regioselective synthesis of N-substituted imidazoles. The process is believed to proceed through a domino reaction involving N-acylation followed by an intramolecular cyclization and dehydration sequence. Studies have demonstrated the successful conversion of various 4- and 5-aryloxazoles into the corresponding N-alkylimidazoles in good yields.

| Oxazole Reactant | Amine | Conditions | Product | Yield (%) | Reference |

| 5-Phenyloxazole | Cyclopentylamine | Microwave, 220 °C, 10 min | 1-Cyclopentyl-4-phenyl-1H-imidazole | 85 | acs.org |

| 4-Phenyloxazole | Cyclopentylamine | Microwave, 220 °C, 10 min | 1-Cyclopentyl-5-phenyl-1H-imidazole | 70 | acs.org |

| 5-(4-Methoxyphenyl)oxazole | Cyclopentylamine | Microwave, 220 °C, 10 min | 1-Cyclopentyl-4-(4-methoxyphenyl)-1H-imidazole | 88 | acs.org |

This table presents data on the conversion of aryloxazoles to N-alkylimidazoles, illustrating the general transformation applicable to benzoyloxazole derivatives.

Another important rearrangement is the Cornforth rearrangement, which typically involves a 4-acyloxazole rearranging to an isomeric oxazole. wikipedia.orgchem-station.com This thermal reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring closure. wikipedia.org While the primary substrate for this rearrangement is a 4-acyloxazole, the study of such rearrangements provides insight into the dynamic nature of the oxazole ring under thermal stress. Photochemical rearrangements of related heterocyclic systems have also been documented, often leading to complex structural isomers. baranlab.orgresearchgate.net

Functionalization at Various Positions of the Oxazole and Benzoyl Rings

The this compound molecule offers several sites for further functionalization, both on the oxazole ring and the dimethylbenzoyl moiety.

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including oxazoles. This method avoids the pre-functionalization often required in traditional cross-coupling reactions. For the oxazole ring, direct arylation can be selectively directed to either the C2 or C5 position, depending on the reaction conditions.

Palladium-catalyzed direct arylation is a common method. The regioselectivity is influenced by factors such as the solvent, the ligand on the palladium catalyst, and the base used. For instance, C5 arylation of oxazole is often favored in polar solvents with specific phosphine (B1218219) ligands, while C2 arylation can be achieved in non-polar solvents with different ligands. The presence of the benzoyl group at C2 in this compound would block that position, making the C5 position the most likely site for direct arylation on the oxazole ring.

| Oxazole | Aryl Halide | Catalyst/Ligand | Base | Solvent | Position | Yield (%) | Reference |

| Oxazole | 4-Bromotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | C2 | 70 | wikipedia.org |

| Oxazole | 4-Bromotoluene | Pd(OAc)₂ / SPhos | PivOH, K₂CO₃ | Dioxane | C5 | 85 | wikipedia.org |

| Benzoxazole (B165842) | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / NiXantphos | NaOtBu | THF | C2 | 99 | acs.org |

This table showcases the regioselective direct arylation of oxazole and benzoxazole, demonstrating the methodologies applicable for the functionalization of the oxazole ring in the title compound.

Functionalization of the 2,4-dimethylbenzoyl ring is also a possibility. The methyl groups could potentially undergo radical halogenation or oxidation to introduce further functionality, although this might require conditions that could also affect the oxazole ring. Alternatively, electrophilic aromatic substitution on the benzoyl ring could occur, with the existing substituents directing the position of the new group.

Structural Modulations and Their Influence on Molecular Properties and Interactions

Impact of Methyl Substituents on the Benzoyl Moiety

Electronic Effects on the Oxazole (B20620) Ring System

Methyl groups are known to be electron-donating through an inductive effect (+I). In the case of 2-(2,4-Dimethylbenzoyl)oxazole, the two methyl groups on the benzoyl ring increase the electron density of the phenyl ring. This electronic enrichment can, in turn, influence the electronic character of the adjacent carbonyl group and, by extension, the oxazole ring.

The increased electron density on the benzoyl moiety can enhance the electron-donating nature of the entire 2-(2,4-dimethylbenzoyl) group. This can affect the aromaticity and reactivity of the oxazole ring. Oxazoles are considered electron-deficient aromatic compounds. wikipedia.org The attachment of an electron-donating group at the 2-position could potentially increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack at the C5 position. wikipedia.org

A summary of the expected electronic effects is presented in the table below:

| Substituent | Position | Electronic Effect | Consequence for Benzoyl Ring | Potential Impact on Oxazole Ring |

| Methyl | 2 | +I (Inductive) | Increased electron density | Modulation of aromaticity and reactivity |

| Methyl | 4 | +I (Inductive) | Increased electron density | Modulation of aromaticity and reactivity |

Steric Hindrance and Conformational Preferences

The methyl group at the ortho-position (position 2) of the benzoyl ring introduces significant steric hindrance. This steric bulk can restrict the rotation around the single bond connecting the benzoyl group to the oxazole ring. As a result, the molecule is likely to adopt a non-planar conformation where the two ring systems are twisted relative to each other. This twisted conformation is a common feature in molecules with bulky ortho-substituents.

This conformational restriction can have a profound impact on the molecule's ability to interact with biological targets. The specific dihedral angle between the benzoyl and oxazole rings will determine the three-dimensional shape of the molecule, which is a critical factor in molecular recognition processes. Computational studies on similar bicyclic aromatic compounds have shown that such steric clashes lead to distinct, energetically favorable conformations. nih.gov

Role of the Benzoyl Group in Overall Molecular Recognition

The benzoyl group, beyond being a scaffold for the methyl substituents, plays a direct role in mediating intermolecular interactions that are crucial for molecular recognition.

π-π Stacking Interactions

Both the benzoyl and the oxazole rings are aromatic and therefore capable of engaging in π-π stacking interactions. These non-covalent interactions are fundamental in the binding of small molecules to biological macromolecules like proteins and nucleic acids. nih.govnih.gov The presence of the electron-donating methyl groups on the benzoyl ring can modulate the strength and geometry of these stacking interactions. Studies on substituted aromatic systems have shown that electron-donating groups can enhance the π-stacking ability of an aromatic ring. nih.gov

The relative orientation of the two rings, dictated by the steric hindrance of the ortho-methyl group, will influence the types of π-π stacking possible, such as face-to-face or edge-to-face arrangements.

Hydrogen Bonding Capabilities

The this compound molecule possesses potential hydrogen bond acceptors. The nitrogen atom in the oxazole ring and the oxygen atom of the carbonyl group can both participate in hydrogen bonding with suitable donor groups from a receptor molecule. mdpi.comnsf.gov The ability of the oxazole nitrogen to act as a hydrogen bond acceptor is a well-documented feature of this heterocyclic system. mdpi.com

The steric hindrance from the ortho-methyl group could potentially influence the accessibility of the carbonyl oxygen for hydrogen bonding, favoring interactions with the more exposed oxazole nitrogen. The strength of these potential hydrogen bonds is a critical determinant of binding affinity and specificity.

Influence of Oxazole Ring Substitutions on Intermolecular Interactions

While this compound itself is unsubstituted on the oxazole ring (beyond the benzoyl group at C2), considering the effect of hypothetical substitutions provides valuable insight into the structure-activity relationship of this class of compounds.

Research on substituted oxazoles has demonstrated that the nature and position of substituents on the oxazole ring can significantly alter the intermolecular interaction patterns. bohrium.com For instance, the introduction of hydrogen bond donors or acceptors at the C4 or C5 positions would create new opportunities for specific interactions with a target.

The table below summarizes the potential impact of hypothetical substitutions on the oxazole ring:

| Position of Substitution | Type of Substituent | Potential Influence on Intermolecular Interactions |

| C4 or C5 | Hydrogen Bond Donor (e.g., -OH, -NH2) | Introduction of new hydrogen bonding sites, potentially altering binding orientation and affinity. |

| C4 or C5 | Hydrogen Bond Acceptor (e.g., -NO2) | Creation of additional hydrogen bond acceptor sites, influencing binding specificity. |

| C4 or C5 | Bulky Alkyl Group | Introduction of steric hindrance, which could favor or disfavor binding depending on the topology of the binding site. |

| C4 or C5 | Halogen Atom | Can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. |

Applications in Chemical Research and Advanced Organic Synthesis

Utility as Precursors and Intermediates in Complex Molecule Synthesis

The oxazole (B20620) nucleus is a robust yet reactive entity that can be strategically employed as an intermediate in the synthesis of more complex molecules. While the oxazole ring is aromatic, it can participate in a variety of transformations, including cycloadditions, ring-opening reactions, and functionalization at its carbon positions, making it a valuable precursor.

The synthesis of substituted oxazoles is a well-established field in organic chemistry, with numerous methods available for their construction. researchgate.net These methods, such as the van Leusen reaction, the Robinson-Gabriel synthesis, and various metal-catalyzed cyclizations, provide access to a wide range of oxazole derivatives that can be used as starting materials for further elaboration. nih.govijpsonline.com For instance, 2,4-disubstituted oxazoles can be synthesized by coupling α-diazoketones with amides using catalysts like copper(II) triflate. ijpsonline.comnih.gov

The 2-(2,4-Dimethylbenzoyl)oxazole molecule contains several points for potential modification. The dimethylphenyl group can undergo further aromatic substitution, while the ketone linkage and the oxazole ring itself offer handles for a variety of chemical transformations. The oxazole ring can act as a masked diene or other reactive species, which can be unraveled under specific conditions to construct larger, more intricate molecular frameworks. This versatility makes oxazole derivatives, including this compound, key intermediates in the assembly of complex natural products and other target molecules. nih.gov

Table 1: Examples of Synthetic Methods for Oxazole Derivatives

| Method | Reactants | Catalyst/Conditions | Product Type |

| Van Leusen Reaction | Aldehydes, TosMIC | Base (e.g., K₂CO₃), Methanol | Substituted Oxazoles |

| Copper-Catalyzed Cyclization | α-Diazoketones, Amides | Copper(II) triflate [Cu(OTf)₂] | 2,4-Disubstituted Oxazoles ijpsonline.com |

| Brønsted Acid-Catalyzed Cyclization | α-Diazoketones, (Thio)amides | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted Oxazoles/Thiazoles nih.gov |

| Palladium/Copper-Catalyzed Arylation | 4-Substituted Oxazole, Aryl Bromide | Pd(PPh₃)₄, CuI, KOH | 2,4-Disubstituted Oxazoles ijpsonline.com |

| Gold-Catalyzed Cycloisomerization | Propargylic Amides | AuCl₃ | Polysubstituted Oxazoles researchgate.net |

Ligand Design for Metal Complexes and Catalysis

The oxazole moiety is an effective ligand for coordinating with a variety of transition metals, owing to the presence of two potential donor atoms: the nitrogen at position 3 and, to a lesser extent, the oxygen at position 1. mdpi.com This coordination ability allows for the design of novel metal complexes with specific catalytic or material properties. Benzoxazole (B165842) and oxadiazole derivatives have been successfully used to create complexes with metals like copper, cobalt, nickel, zinc, and vanadium. mdpi.comnih.govmdpi.com

In the case of this compound, the nitrogen atom of the oxazole ring can act as a primary coordination site. The carbonyl oxygen of the benzoyl group can also participate in chelation, creating a bidentate ligand system that forms stable complexes with metal ions. The steric and electronic properties of the ligand, influenced by the 2,4-dimethylphenyl group, can be fine-tuned to control the geometry and reactivity of the resulting metal complex.

These metal-oxazole complexes have shown significant promise in catalysis. For example, vanadium catalysts bearing oxazole-oxazoline ligands have been found to be active in ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole ligand has a considerable impact on the catalyst's performance and the properties of the resulting polymers. mdpi.com Similarly, copper complexes with oxazole-derived ligands have been investigated for their potential in oxidative cyclization reactions. ijpsonline.com The design of such ligands is a burgeoning area of research, as the tailored electronic and steric environment provided by the ligand framework is crucial for achieving high efficiency and selectivity in catalytic transformations.

Table 2: Metal Complexes with Oxazole-Type Ligands and Their Applications

| Metal | Ligand Type | Application | Reference |

| Vanadium | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Ethylene polymerization and copolymerization | mdpi.com |

| Copper(II) | 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | DNA-binding, Antitumor activity | nih.gov |

| Zinc(II) | 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | DNA-binding, Antitumor activity | nih.gov |

| Copper(II) | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Antibacterial, Antioxidant activities | nih.gov |

| Palladium(II) | 3,3′-bi-1,2,4-oxadiazole | Coordination polymer synthesis | mdpi.com |

Contributions to Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules from a common starting point. The goal is to explore chemical space efficiently and identify novel compounds with interesting biological activities. Scaffolds that allow for the introduction of complexity and diversity in a controlled, stepwise manner are highly valued in DOS.

The oxazole ring is an excellent scaffold for DOS. nih.gov Its structure provides multiple positions (C2, C4, and C5) where different substituents can be introduced, allowing for the rapid generation of a library of analogs. researchgate.netnih.gov A versatile route to creating oxazole-5-amide libraries, for example, involves the conversion of accessible oxazole-5-trifluoroacetamides into intermediates that are suitable for parallel amide synthesis. nih.govacs.org This approach enables the systematic variation of substituents around the oxazole core, leading to a diverse set of molecules.

This compound fits well within this paradigm. The 2,4-dimethylbenzoyl group at the C2 position represents one point of diversity. By employing synthetic strategies that allow for the functionalization of the C4 and C5 positions of the oxazole ring, a three-dimensional matrix of compounds can be generated. For example, starting with a suitably functionalized precursor, one could vary the acyl group at C2 (using different benzoyl chlorides), and then introduce a range of substituents at C4 and C5 through established oxazole synthesis methodologies or post-synthetic modifications. This strategy leverages the robust nature of the oxazole core to build molecular diversity, contributing significantly to the goals of diversity-oriented synthesis. nih.govfrontiersin.org

Q & A

Q. Basic

- NMR/IR Spectroscopy : Confirms functional groups (e.g., chloromethyl, oxazole ring) and substitution patterns .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions, crucial for storage and reactivity studies .

- X-ray Crystallography : Resolves non-coplanarity of substituents (e.g., oxazole and aryl rings), impacting electronic properties .

How does the substitution pattern influence structure-activity relationships (SAR) in biological studies?

Advanced

The 2,4-dimethylphenyl group enhances lipophilicity and steric bulk, affecting receptor binding. Systematic SAR studies involve synthesizing analogs (e.g., replacing chloromethyl with other electrophiles) and evaluating bioactivity via enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) models interactions with targets like kinases or proteases, leveraging the oxazole ring’s hydrogen-bonding capacity .

What mechanisms underlie the compound’s biological activity in enzyme interaction studies?

Advanced

The chloromethyl group acts as an electrophilic "warhead," enabling covalent binding to catalytic cysteine residues in enzymes like proteases. Activity is validated via:

- Kinetic Assays : Measuring IC₅₀ values under varying substrate concentrations.

- Mass Spectrometry : Identifying covalent adducts formed between the compound and enzyme active sites .

How do solvent polarity and temperature affect regioselectivity in nucleophilic substitutions?

Advanced

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, directing nucleophiles to the chloromethyl group. In contrast, non-polar solvents (e.g., toluene) may promote competing elimination pathways. Temperature modulation (e.g., 0–60°C) can shift product ratios, as shown in studies of analogous oxazoles .

How can conflicting reports on thermal decomposition pathways be resolved?

Data Contradiction Analysis

Discrepancies in decomposition temperatures (e.g., 141–143°C vs. higher ranges) may arise from impurities or differing DSC protocols. Controlled studies under inert atmospheres (N₂/Ar) with high-purity samples are recommended. Parallel gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

What strategies improve oxidative stability during storage and handling?

Q. Advanced

- Antioxidant Additives : Incorporating butylated hydroxytoluene (BHT) in stock solutions.

- Lyophilization : Stabilizes the compound as a salt (e.g., hydrochloride) to prevent hydrolysis .

- Protective Atmospheres : Storing under argon in amber vials to mitigate photodegradation .

How is molecular docking utilized to predict binding modes with biological targets?

Advanced

Docking workflows (e.g., Schrödinger Suite) use the compound’s 3D structure (optimized via DFT calculations) to simulate binding to protein active sites. Key parameters include:

- Glide Score : Evaluates steric and electrostatic complementarity.

- Prime MM-GBSA : Estimates binding free energy .

What synthetic challenges arise in scaling up regioselective arylations?

Advanced

Large-scale reactions often suffer from reduced regioselectivity due to incomplete mixing or thermal gradients. Flow chemistry systems improve heat transfer and reproducibility. Catalyst screening (e.g., Pd/Cu for cross-couplings) enhances selectivity for desired aryl-substituted products .

How do electronic effects of substituents impact UV-Vis absorption profiles?

Advanced

Electron-donating groups (e.g., methyl) redshift absorption maxima (λmax) by stabilizing excited states. Time-dependent DFT (TD-DFT) calculations correlate experimental λmax values with frontier molecular orbitals. Solvatochromic shifts in ethanol vs. hexane further validate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.